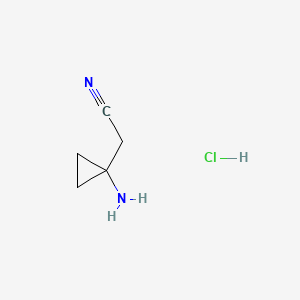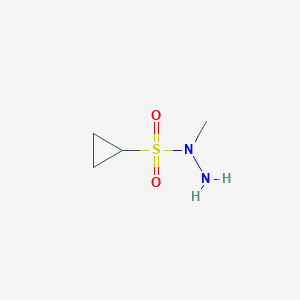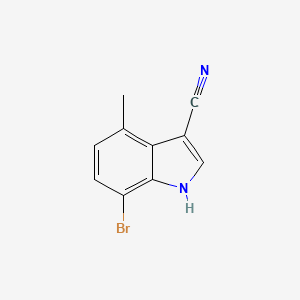
2-(1-aminocyclopropyl)acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-aminocyclopropyl)acetonitrile hydrochloride (2-ACAN-HCl) is a synthetic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
作用機序
The mechanism of action of 2-(1-aminocyclopropyl)acetonitrile hydrochloride is not completely understood. However, it is believed to interact with enzymes and receptors to produce its effects. It is believed to act as an inhibitor of enzymes, as well as a substrate for metabolic pathways. It is also believed to interact with various receptors, such as those involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to activate the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism. In addition, it has been shown to affect the activity of various hormones, including insulin and glucagon.
実験室実験の利点と制限
2-(1-aminocyclopropyl)acetonitrile hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for researchers. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is not as potent as some other compounds, which can limit its effectiveness in certain applications.
将来の方向性
The future of research on 2-(1-aminocyclopropyl)acetonitrile hydrochloride is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in laboratory experiments, as well as its potential for use in drug development. Additionally, research is needed to explore its potential for use in environmental studies, as well as its potential for use in the development of new therapeutic agents.
合成法
2-(1-aminocyclopropyl)acetonitrile hydrochloride can be synthesized in a few different ways. One method involves the reaction of 1-aminocyclopropane-1-carboxylic acid with hydrochloric acid and acetonitrile. The reaction produces a salt which is then crystallized to obtain a pure product. Another method involves the reaction of 1-aminocyclopropane-1-carboxylic acid with hydrochloric acid and acetonitrile, followed by the addition of a base like sodium hydroxide. This reaction produces a salt which is then crystallized to obtain a pure product.
科学的研究の応用
2-(1-aminocyclopropyl)acetonitrile hydrochloride has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including studies of its biochemical and physiological effects, as well as its potential applications in laboratory experiments. It has been used as an inhibitor of enzymes, as a substrate for metabolic pathways, and as a tool for studying receptor-ligand interactions. It has also been used as a model compound for studying the effects of environmental pollutants on biological systems.
特性
IUPAC Name |
2-(1-aminocyclopropyl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-3-5(7)1-2-5;/h1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUMRDFGKKBKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)


![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)
![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)


